molecular formula C10H22Cl2N2O B11789192 4-(Piperidin-1-yl)tetrahydro-2H-pyran-3-amine dihydrochloride

4-(Piperidin-1-yl)tetrahydro-2H-pyran-3-amine dihydrochloride

Katalognummer: B11789192
Molekulargewicht: 257.20 g/mol
InChI-Schlüssel: CNIDGPDUGZJVCV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Piperidin-1-yl)tetrahydro-2H-pyran-3-amine dihydrochloride is a chemical compound with the molecular formula C10H22Cl2N2O It is a heterocyclic amine that contains both piperidine and tetrahydropyran moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperidin-1-yl)tetrahydro-2H-pyran-3-amine dihydrochloride typically involves the reaction of piperidine with tetrahydropyran derivatives under controlled conditions. One common method involves the nucleophilic substitution reaction where piperidine is reacted with a suitable tetrahydropyran derivative in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and crystallization to ensure the desired purity and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Piperidin-1-yl)tetrahydro-2H-pyran-3-amine dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

4-(Piperidin-1-yl)tetrahydro-2H-pyran-3-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(Piperidin-1-yl)tetrahydro-2H-pyran-3-amine dihydrochloride involves its interaction with specific molecular targets. The piperidine and tetrahydropyran moieties can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(Tetrahydro-2H-pyran-4-yl)-4-piperidinamine dihydrochloride
  • 1-(Tetrahydro-2H-pyran-4-ylmethyl)-4-piperidinamine dihydrochloride
  • 4-Amino-4-hydroxymethyl-tetrahydro-2H-pyran hydrochloride

Uniqueness

4-(Piperidin-1-yl)tetrahydro-2H-pyran-3-amine dihydrochloride is unique due to its specific combination of piperidine and tetrahydropyran rings, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Eigenschaften

Molekularformel

C10H22Cl2N2O

Molekulargewicht

257.20 g/mol

IUPAC-Name

4-piperidin-1-yloxan-3-amine;dihydrochloride

InChI

InChI=1S/C10H20N2O.2ClH/c11-9-8-13-7-4-10(9)12-5-2-1-3-6-12;;/h9-10H,1-8,11H2;2*1H

InChI-Schlüssel

CNIDGPDUGZJVCV-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(CC1)C2CCOCC2N.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.